

In-Depth Toxicological Guide to Methyl Propyl Sulfide

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Compound of Interest

Compound Name: Methyl propyl sulfide

Cat. No.: B1198286

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Introduction

Methyl propyl sulfide (CAS No. 3877-15-4), also known as 1-(methylthio)propane, is an organosulfur compound with a characteristic garlic-like odor. It is used as a flavoring agent in various food products. This technical guide provides a comprehensive overview of the available toxicological data for **methyl propyl sulfide** and related compounds to support safety assessments and research applications. Due to the limited publicly available quantitative toxicity data for **methyl propyl sulfide**, this guide also includes data on structurally similar compounds to provide context and support a read-across assessment.

Toxicological Data

Methyl Propyl Sulfide

Direct quantitative toxicological data for **methyl propyl sulfide**, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not readily available in the public domain. However, based on its classification, it is considered to have moderate acute oral toxicity.

General Toxicity Profile:

- GHS Classification: **Methyl propyl sulfide** is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).^[1] It is also recognized as an irritant to the skin, eyes, and respiratory

system.[2]

- Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated **methyl propyl sulfide** as a flavoring agent and have determined it to be of no safety concern at current levels of intake.[2][3]

Data on Structurally Related Compounds

To provide a more comprehensive toxicological profile, data for structurally related aliphatic sulfides are presented below. These compounds share structural similarities and may exhibit comparable toxicological properties.

Table 1: Acute Oral Toxicity Data for Compounds Related to **Methyl Propyl Sulfide**

Compound	CAS No.	Species	Route	LD50	Reference
Dimethyl Sulfide	75-18-3	Rat	Oral	3300 mg/kg	[4]
p-Chlorophenyl Methyl Sulfide	Not specified	Rat (Male)	Oral	619 mg/kg	[5]
p-Chlorophenyl Methyl Sulfide	Not specified	Rat (Female)	Oral	479 mg/kg	[5]
p-Chlorophenyl Methyl Sulfide	Not specified	Mouse (Male)	Oral	877 mg/kg	[5]
p-Chlorophenyl Methyl Sulfide	Not specified	Mouse (Female)	Oral	672 mg/kg	[5]

Table 2: Repeated-Dose Toxicity Data for Compounds Related to **Methyl Propyl Sulfide**

Compound	CAS No.	Species	Duration	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Methyl Propyl Trisulfide	17619-36-2	Rat	90 days	Gavage	6 mg/kg bw/day	> 6 mg/kg bw/day	No adverse effects observed	[6]

Experimental Protocols

Detailed experimental protocols for toxicological studies on **methyl propyl sulfide** are not publicly available. However, a summary of the protocol for a 90-day repeated-dose oral toxicity study on the related compound, methyl propyl trisulfide, is provided below as a representative example of a robust toxicological evaluation.

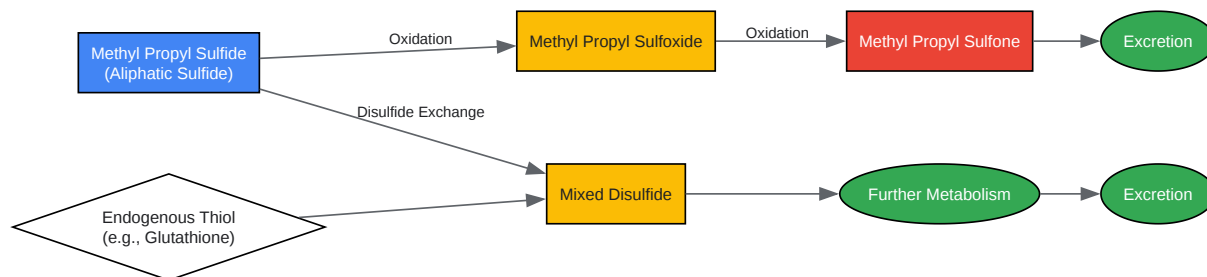
90-Day Repeated Dose Oral Toxicity Study of Methyl Propyl Trisulfide in Rats

- Test Substance: Methyl propyl trisulfide
- Species: Sprague-Dawley rats
- Groups: Four groups of 10 male and 10 female rats each.
 - Control group: 0 mg/kg bw/day (corn oil vehicle)
 - Low-dose group: 0.5 mg/kg bw/day
 - Mid-dose group: 2 mg/kg bw/day
 - High-dose group: 6 mg/kg bw/day
- Administration: Oral gavage, once daily for 90 consecutive days.

- Observations:
 - Clinical observations were recorded daily.
 - Body weight and food consumption were measured weekly.
 - Hematology and clinical chemistry parameters were assessed at the end of the study.
- Pathology:
 - Gross necropsy was performed on all animals at the end of the study.
 - Organ weights were recorded.
 - Histopathological examination of a comprehensive set of tissues was conducted.
- Results: No treatment-related adverse effects were observed in any of the dose groups. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be the highest dose tested, 6 mg/kg bw/day.[6]

Visualization of Potential Metabolic Pathways

Specific signaling pathways for the toxicity of **methyl propyl sulfide** have not been elucidated. However, based on the general metabolism of aliphatic sulfides, a potential metabolic pathway can be conceptualized. Aliphatic sulfides are anticipated to be metabolized through oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfones, which are more polar and can be more readily excreted. Another potential pathway involves the formation of disulfide bonds with endogenous thiols like glutathione, which can then be further metabolized and excreted.

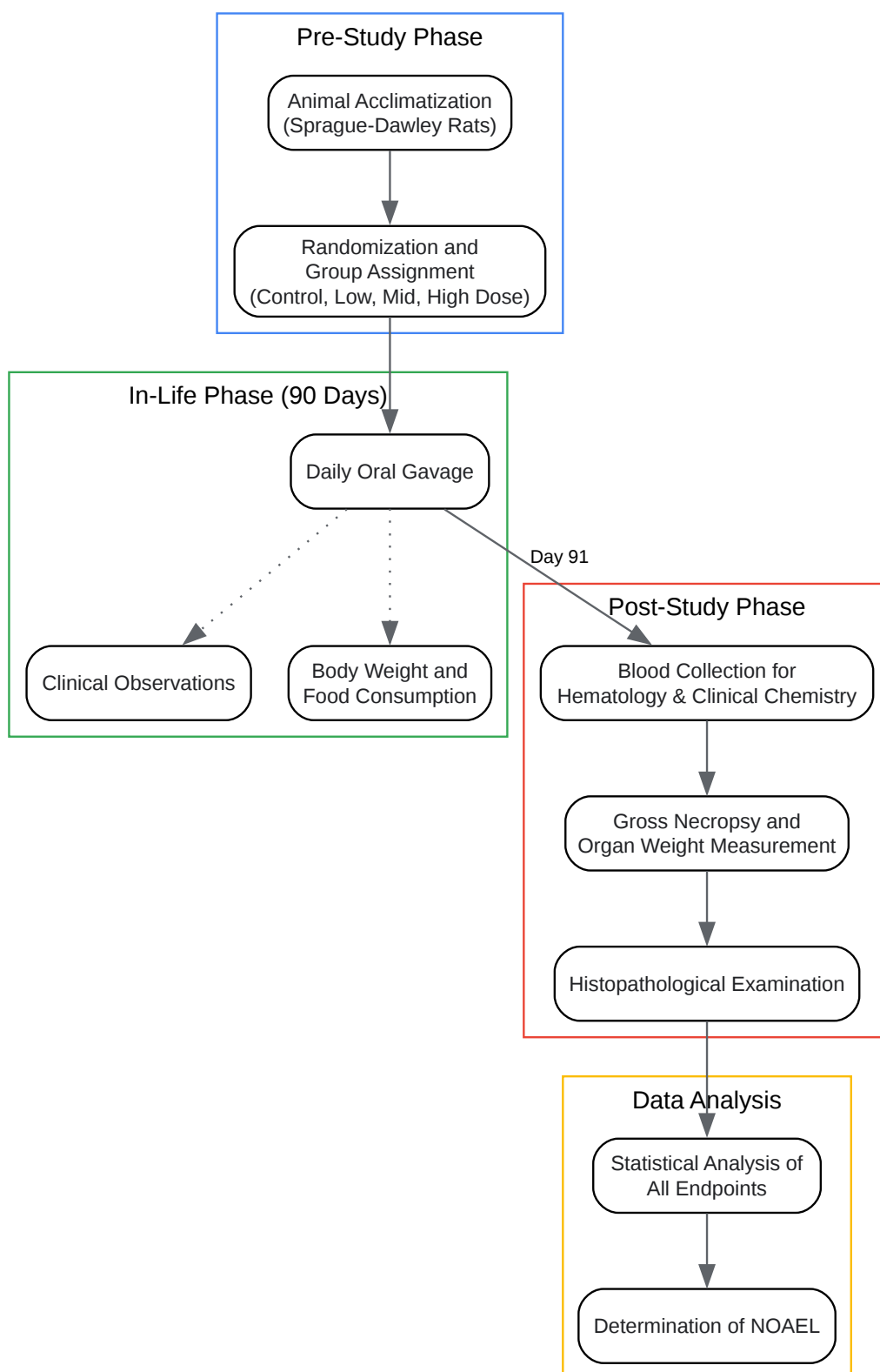


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Caption: Potential metabolic pathways of **methyl propyl sulfide**.

Experimental Workflow for a 90-Day Toxicity Study

The following diagram illustrates a typical workflow for a 90-day repeated-dose oral toxicity study, based on the protocol described for methyl propyl trisulfide.



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Caption: Workflow for a 90-day repeated-dose oral toxicity study.

Conclusion

While comprehensive toxicological data for **methyl propyl sulfide** is limited, the available information from GHS classifications and evaluations by food safety authorities suggests a low level of concern for its use as a flavoring agent. The data on structurally related compounds provides additional context for its potential toxicity profile. Further studies, particularly on acute and repeated-dose toxicity, would be beneficial to establish definitive quantitative safety parameters. The provided metabolic pathway and experimental workflow diagrams serve as a guide for future research and safety assessment of **methyl propyl sulfide** and other related aliphatic sulfides.

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